![molecular formula C13H10BrN2O3S+ B12349559 1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349559.png)
1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione is a complex organic compound with a unique structure that includes a bromophenyl group, a hydroxy group, and a thieno[3,2-d]pyrimidin-1-ium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione typically involves multiple steps. One common method includes the reaction of a bromophenyl derivative with a thieno[3,2-d]pyrimidine precursor under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of new compounds with different functional groups.
Scientific Research Applications
1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its biological activities, including anticancer and antiviral properties.
Thieno[3,2-d]pyrimidine: Exhibits pharmacological significance, including anticancer and antimicrobial activities.
Uniqueness
1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications.
Properties
Molecular Formula |
C13H10BrN2O3S+ |
|---|---|
Molecular Weight |
354.20 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methyl]-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione |
InChI |
InChI=1S/C13H10BrN2O3S/c14-9-3-1-2-8(6-9)7-15-10-4-5-20-11(10)12(17)16(19)13(15)18/h1-6,11,19H,7H2/q+1 |
InChI Key |
AXFZMHYMTDNDJN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C[N+]2=C3C=CSC3C(=O)N(C2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


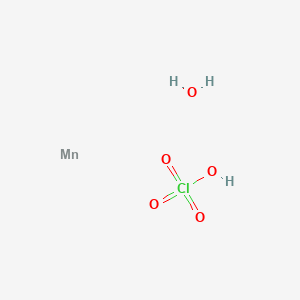
![1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)-3-hydroxy-4aH-thieno[3,2-d]pyrimidin-1-ium-2,4-dione](/img/structure/B12349489.png)
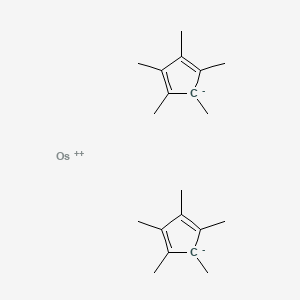
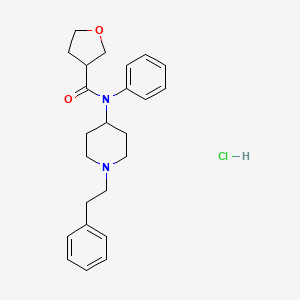
![[2-Butyl-5-chloro-3-[[4-[2-(tetrazolidin-5-yl)phenyl]phenyl]methyl]imidazol-4-yl]methyl 3-(nitrooxymethyl)benzoate](/img/structure/B12349520.png)

![N-[6-[[(7Z,11Z,23Z)-17-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-23-hydroxy-8,10,12,18,20,22-hexamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-4-hydroxy-2,4-dimethyloxan-3-yl]acetamide](/img/structure/B12349539.png)
![1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1,3-diazinane-2,4-dione](/img/structure/B12349545.png)

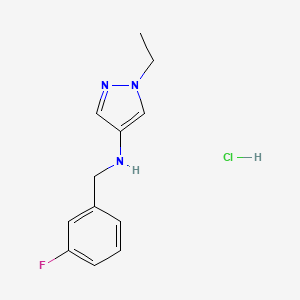
![4-[[(1R)-2-[5-(2-fluoro-3-methoxyphenyl)-3-[[2-fluoro-6-(trifluoromethyl)phenyl]methyl]-4-methyl-2,6-dioxo-1,3-diazinan-1-yl]-1-phenylethyl]amino]butanoic acid](/img/structure/B12349568.png)

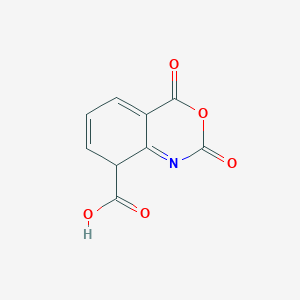
![6,13-Diazatetracyclo[6.6.2.04,16.011,15]hexadecane-5,7,12,14-tetrone](/img/structure/B12349589.png)
